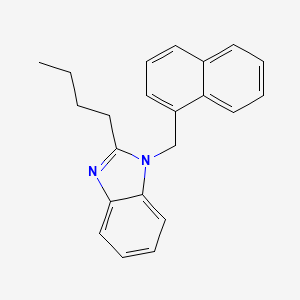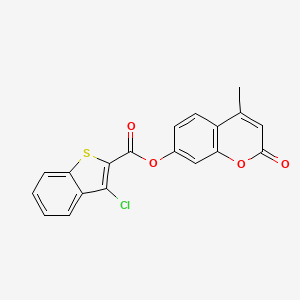
2-butyl-1-(1-naphthylmethyl)-1H-benzimidazole
Übersicht
Beschreibung
2-butyl-1-(1-naphthylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as BU-1 and has been synthesized using different methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
BU-1 is a selective antagonist for the nociceptin/orphanin FQ receptor. It binds to the receptor and blocks its activity, leading to a reduction in pain perception. This mechanism of action has been studied extensively, and BU-1 has shown to be effective in reducing pain in animal models.
Biochemical and Physiological Effects:
BU-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception and improve motor function in animal models. Additionally, BU-1 has been shown to have anti-inflammatory effects and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BU-1 is its selectivity for the nociceptin/orphanin FQ receptor. This selectivity makes it an ideal compound for studying the role of this receptor in pain regulation. However, one of the limitations of BU-1 is its low solubility in water, which can make it challenging to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-butyl-1-(1-naphthylmethyl)-1H-benzimidazole. One of the significant areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of BU-1 and its potential use in treating pain and inflammation in humans. Other potential future directions include investigating the use of BU-1 in other scientific research applications, such as cancer treatment and drug addiction.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research. It has been studied extensively for its potential use in pain regulation and has shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of BU-1, including the development of more efficient synthesis methods and investigating its potential use in other scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-butyl-1-(1-naphthylmethyl)-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the significant applications of this compound is its use as a selective antagonist for the nociceptin/orphanin FQ receptor. This receptor is involved in pain regulation, and BU-1 has shown promising results in reducing pain in animal models.
Eigenschaften
IUPAC Name |
2-butyl-1-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-2-3-15-22-23-20-13-6-7-14-21(20)24(22)16-18-11-8-10-17-9-4-5-12-19(17)18/h4-14H,2-3,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTAFJHCHUVWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929198.png)
![N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)
![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B3929226.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chlorophenoxy)acetamide](/img/structure/B3929239.png)


![5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929257.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929261.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929268.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929290.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)